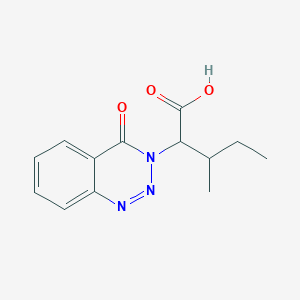
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Based on a structure-activity relationship of compounds such as Sorafenib and Quizartinib, a series of thiazol-urea derivatives containing hydrophilic side moiety were designed and synthesized . The aim was to improve the druggability of target compounds .Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, which is an important aromatic heterocyclic moiety in a large number of anticancer agents . It also contains a urea group and a chlorophenyl group.Scientific Research Applications
Synthesis and Structural Analysis
- Studies have focused on synthesizing novel derivatives that include thiazolyl urea components, revealing their potential in creating compounds with significant biological activities. These efforts involve detailed structural analyses, including elemental analyses and spectroscopic methods like NMR and IR, to confirm the compounds' identities and elucidate their structures (Patel et al., 2006).
Biological Activity Evaluation
- Research has extended into evaluating the antimicrobial, antifungal, and antituberculosis activities of these compounds against various microorganisms. Such studies aim to identify new therapeutic agents by exploring the biological efficacy of synthesized compounds (Patel et al., 2006).
- Investigations into the antiproliferative effects of thiazolyl urea derivatives have been conducted, with some compounds showing promising cytotoxic activities against human cancer cell lines. These studies provide insights into the potential therapeutic applications of these compounds in cancer treatment (Toolabi et al., 2022).
- The synthesis of compounds featuring thiazole moieties has also been linked to exploring antioxidant activities. Preliminary studies have indicated that certain derivatives exhibit potent antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Reddy et al., 2015).
Molecular Interactions and Stability
- The exploration of structure-activity relationships within thiazolyl urea compounds includes investigations into their interactions with biological targets, such as enzymes involved in inflammatory pathways. This research aims to identify mechanisms of action and potential for drug development (Ma et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is the vascular endothelial growth factor receptor 2 (VEGFR2) . VEGFR2 is a key mediator of angiogenesis, which is the formation of new blood vessels from pre-existing ones. This process is crucial in various physiological and pathological conditions, including wound healing, inflammation, and tumor growth .
Mode of Action
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide interacts with its target, VEGFR2, by inhibiting its activity . This inhibition prevents the downstream signaling pathways that are activated by VEGFR2, thereby disrupting the processes that rely on these pathways, such as angiogenesis .
Biochemical Pathways
The inhibition of VEGFR2 by 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide affects several biochemical pathways. These include the PI3K/Akt pathway and the MAPK pathway , both of which are involved in cell survival, proliferation, and migration . By inhibiting these pathways, the compound can prevent the growth and spread of cancer cells .
Result of Action
The result of the action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide is the inhibition of angiogenesis, which can lead to the suppression of tumor growth . By preventing the formation of new blood vessels, the compound can starve the tumor of the nutrients it needs to grow .
Action Environment
The action of 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide can be influenced by various environmental factors. For instance, the pH of the tumor microenvironment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as growth factors or cytokines, can modulate the compound’s effects
properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O2S/c1-12-7-13(2)19(14(3)8-12)25-18(27)10-17-11-29-21(24-17)26-20(28)23-16-6-4-5-15(22)9-16/h4-9,11H,10H2,1-3H3,(H,25,27)(H2,23,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNYIMAACXGPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-mesitylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


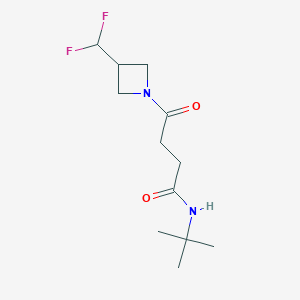
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2513376.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acrylamide](/img/structure/B2513377.png)
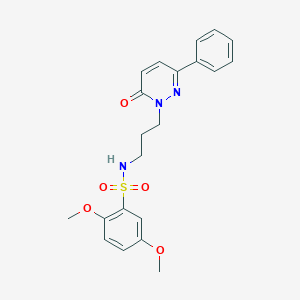
![2,4,5-trimethyl-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2513384.png)
![{[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]amino}(phenyl)acetic acid](/img/structure/B2513385.png)
![2-(ethylamino)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2513386.png)
![N-(4-methylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2513388.png)

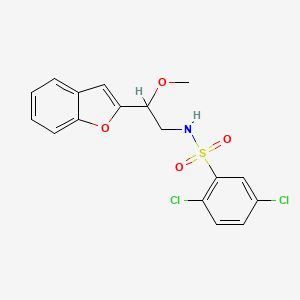
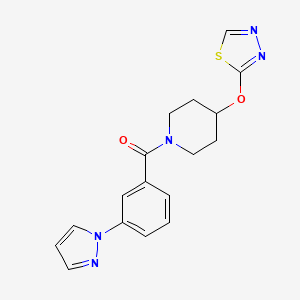
![(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}pyrrolidin-2-yl)methanol](/img/structure/B2513394.png)
